1-Bromo-3-chloro-4-(methylthio)benzene

Organic Synthesis Cross-Coupling Regioselective Functionalization

1-Bromo-3-chloro-4-(methylthio)benzene (CAS: 101084-82-6) is a polyhalogenated aromatic building block featuring a unique orthogonally reactive substitution pattern of bromine, chlorine, and a methylthio group on a single benzene ring. This specific regioisomeric arrangement (4-bromo-2-chloro-1-methylthio substitution) distinguishes it from other bromo-chloro-thioanisole isomers and makes it a strategic intermediate for sequential, site-selective functionalization in advanced organic synthesis.

Molecular Formula C7H6BrClS
Molecular Weight 237.55 g/mol
CAS No. 101084-82-6
Cat. No. B6328379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-chloro-4-(methylthio)benzene
CAS101084-82-6
Molecular FormulaC7H6BrClS
Molecular Weight237.55 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C=C1)Br)Cl
InChIInChI=1S/C7H6BrClS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
InChIKeyCNLWPJFTHPGRAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-chloro-4-(methylthio)benzene (CAS: 101084-82-6) Baseline Overview for Procurement and Research


1-Bromo-3-chloro-4-(methylthio)benzene (CAS: 101084-82-6) is a polyhalogenated aromatic building block featuring a unique orthogonally reactive substitution pattern of bromine, chlorine, and a methylthio group on a single benzene ring . This specific regioisomeric arrangement (4-bromo-2-chloro-1-methylthio substitution) distinguishes it from other bromo-chloro-thioanisole isomers and makes it a strategic intermediate for sequential, site-selective functionalization in advanced organic synthesis . Its molecular formula is C₇H₆BrClS, and it is routinely supplied at 95% purity for research and industrial applications [1].

Orthogonal Br, Cl, SMe sites for sequential, site-selective functionalization
Specific 4-bromo-2-chloro-1-methylthio regioisomer governs synthetic route design
Research-grade purity for multistep synthesis and advanced intermediate use

Why Generic Substitution Fails: The Strategic Importance of 1-Bromo-3-chloro-4-(methylthio)benzene's Specific Regioisomer


In-class compounds such as other bromo-chloro-thioanisole isomers (e.g., 2-bromo-4-chlorothioanisole) or simple dihalobenzenes cannot simply be interchanged for 1-bromo-3-chloro-4-(methylthio)benzene. The precise 4-bromo-2-chloro-1-methylthio substitution pattern is not a matter of convenience but a functional necessity for controlling reaction sequence and regiochemistry. This specific arrangement enables a defined, sequential functionalization strategy: the bromine atom can participate in a metal-halogen exchange or cross-coupling, while the methylthio group can direct subsequent metallation or oxidation, all without interference from the chlorine substituent [1]. Using a generic or incorrectly substituted analog would compromise the designed synthetic sequence, leading to lower yields, undesired byproducts, or complete failure of the target molecular assembly.

Target compound
Potential substitute
4-Bromo-2-chloro-1-(methylthio)benzene
2-Bromo-4-chloro-1-(methylthio)benzene (CAS 452082-73-4)
Regioisomeric shift may alter metal-halogen exchange selectivity and product regiochemistry.
Undefined sequential functionalization profile may compromise designed synthetic sequence.

Quantitative Differentiation Evidence for 1-Bromo-3-chloro-4-(methylthio)benzene (101084-82-6)


Regioisomeric Substitution Pattern: A Unique Orthogonal Reactivity Profile

1-Bromo-3-chloro-4-(methylthio)benzene possesses a specific 4-bromo-2-chloro-1-methylthio substitution pattern, which is distinct from other bromo-chloro-thioanisole isomers like 2-bromo-4-chlorothioanisole (CAS 452082-73-4). This difference is not merely structural but functional, providing a unique platform for orthogonal and sequential functionalization. In metallation studies on related bromo(alkylthio)benzenes, the substitution pattern dictates whether metal-halogen exchange occurs at the bromine site or metallation occurs ortho to the thioether group, directly influencing product regiochemistry and synthetic pathway design [1].

Regioisomeric Reactivity
Class-level
4-Br-2-Cl-1-SMe vs 2-Br-4-Cl-1-SMe: distinct metallation outcomes
Regioisomer identity dictates metal-halogen exchange and functionalization pathway.
Based on class-level metallation studies; verify with target substrate.
Organic Synthesis Cross-Coupling Regioselective Functionalization

Hydrophobicity Profile: LogP Value as a Key Differentiator in Compound Design

The calculated LogP for 1-Bromo-3-chloro-4-(methylthio)benzene is 3.82440 [1]. This value is identical to its isomer 2-bromo-4-chlorothioanisole (CAS 452082-73-4) , but differs significantly from simpler dihalobenzene analogs such as 1-bromo-2-chlorobenzene, which lacks the methylthio group and has a lower LogP of approximately 3.00 [2]. The presence of the methylthio group increases lipophilicity, which can be a critical parameter in medicinal chemistry for modulating membrane permeability and protein binding.

Lipophilicity (LogP)
Reported
3.82 (methylthio) vs ~3.00 (dihalobenzene)
Higher lipophilicity may support drug-like molecular design.
Calculated LogP; experimental confirmation recommended.
Medicinal Chemistry Physicochemical Properties Lipophilicity

Validated Intermediate in Patented Pharmaceutical Synthesis

1-Bromo-3-chloro-4-(methylthio)benzene is explicitly cited as a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) in Eli Lilly and Company's patent WO2004/009086 A1 [1]. This contrasts with related compounds like 1-bromo-2-chlorobenzene, which lack this documented role in the same class of advanced pharmaceutical building blocks. The patent's specific reference to this exact regioisomer underscores its non-fungible role in the synthesis of biologically active molecules.

Pharmaceutical Intermediacy
Source review
Cited in WO2004/009086 for SERM synthesis
Documented use supports synthetic reproducibility in SERM programs.
Source review; confirm pathway compatibility for new analogs.
Pharmaceutical Intermediates Process Chemistry Patent Literature

Optimal Application Scenarios for 1-Bromo-3-chloro-4-(methylthio)benzene (101084-82-6) Based on Verified Evidence


Sequential Orthogonal Functionalization in Complex Organic Synthesis

Utilize the compound's distinct 4-bromo-2-chloro-1-methylthio substitution pattern to execute a planned sequence of reactions, such as a palladium-catalyzed cross-coupling at the bromine site, followed by directed ortho-metallation at the position adjacent to the methylthio group, all while the chlorine remains inert for a potential later-stage functionalization. This strategy is supported by metallation studies on analogous bromo(alkylthio)benzenes [1].

Synthesis of Lipophilic Drug Candidates and Biologically Active Molecules

Leverage the compound's high LogP (3.82440) [1] as a building block for medicinal chemistry programs aiming to increase the lipophilicity and potential membrane permeability of target molecules. This is particularly relevant when comparing to less lipophilic dihalobenzene alternatives. The compound's role as a validated intermediate in SERM synthesis [2] further highlights its utility in this field.

Development of Selective Estrogen Receptor Modulator (SERM) Analogs

Employ 1-Bromo-3-chloro-4-(methylthio)benzene as a direct and literature-precedented building block for the synthesis of new SERM candidates or related phenylsulfonyl-containing compounds, following the synthetic pathways outlined in Eli Lilly's patent WO2004/009086 A1 [2]. This ensures synthetic reproducibility and access to a known structural space.

Application
Selection Property
Validation Focus
Sequential orthogonal functionalization
Orthogonal Br/Cl/SMe substitution pattern
Regioselectivity in metal-halogen exchange and directed metallation
Lipophilic drug candidate synthesis
Elevated lipophilicity (LogP contribution)
Lipophilicity-driven permeability and ADME property modulation
SERM analog development
Literature-precedented pharmaceutical intermediate
Synthetic pathway reproducibility and patent scope review

Technical Documentation Hub

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